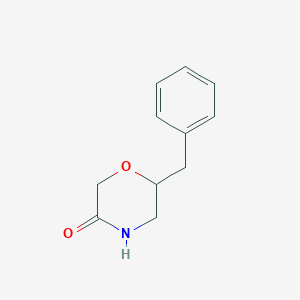

6-Benzylmorpholin-3-one

CAS No.:

Cat. No.: VC17675167

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO2 |

|---|---|

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 6-benzylmorpholin-3-one |

| Standard InChI | InChI=1S/C11H13NO2/c13-11-8-14-10(7-12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |

| Standard InChI Key | FYOBJUFRLVWHMN-UHFFFAOYSA-N |

| Canonical SMILES | C1C(OCC(=O)N1)CC2=CC=CC=C2 |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 6-benzylmorpholin-3-one consists of a six-membered morpholine ring fused with a benzyl group at the 6-position and a ketone moiety at the 3-position. Key molecular parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 207.23 g/mol | |

| logP (Partition Coefficient) | 1.20 | |

| Hydrogen Bond Acceptors | 3 | |

| Polar Surface Area | 38.3 Ų |

The compound’s logP value of 1.20 indicates moderate lipophilicity, facilitating membrane permeability and bioavailability . Its polar surface area suggests reasonable solubility in aqueous media, a critical factor for pharmacokinetic optimization.

Synthesis and Optimization

Catalytic Hydrogenation of Benzaldehyde and Ethanolamine

The synthesis of 6-benzylmorpholin-3-one typically begins with the reaction of benzaldehyde and ethanolamine under catalytic hydrogenation conditions. As detailed in Patent CN110483436B, this step employs a Pd/C catalyst to produce N-benzylethanolamine, a precursor for subsequent cyclization :

-

Reaction Conditions:

-

Catalyst: Pd/C (1–10% Pd loading) with optional Pt or Pb co-catalysts.

-

Temperature: 30–80°C.

-

Hydrogen Pressure: 0.1–2 MPa.

-

Base: Potassium carbonate (optimal for Schiff base formation).

-

-

Yield and Purity:

Cyclization with Glyoxylic Acid

The second step involves cyclizing N-benzylethanolamine with glyoxylic acid to form 6-benzylmorpholin-3-one:

-

Mechanism:

-

Optimized Parameters:

Catalyst Reusability and Cost Efficiency

The Pd/C catalyst demonstrates robust reusability, maintaining activity over 18 cycles without significant degradation . This feature reduces production costs and aligns with green chemistry principles.

Comparative Analysis of Synthesis Routes

The table below contrasts the patented method with traditional approaches:

The patented route’s simplicity and efficiency make it superior for industrial-scale production .

Pharmaceutical Applications

Role in Aprepitant Synthesis

6-Benzylmorpholin-3-one is a critical intermediate in synthesizing aprepitant, an NK-1 receptor antagonist approved for chemotherapy-induced nausea and vomiting (CINV). The compound’s ketone group enables selective functionalization, while the benzyl moiety enhances binding affinity to the NK-1 receptor .

Bioactivity and Mechanism

-

NK-1 Receptor Binding: The morpholine ring’s oxygen atom forms hydrogen bonds with Gln165 and Tyr272 residues in the receptor’s binding pocket.

-

Metabolic Stability: The benzyl group reduces cytochrome P450-mediated degradation, extending half-life in vivo .

Physicochemical Stability and Formulation

Degradation Pathways

6-Benzylmorpholin-3-one is susceptible to:

-

Oxidation: Benzyl C–H bonds react with peroxides.

-

Hydrolysis: Ketone group forms geminal diol under acidic conditions .

Stabilization Strategies

-

Lyophilization: Enhances shelf life in solid formulations.

-

Antioxidants: Addition of ascorbic acid (0.1% w/w) prevents oxidation .

Regulatory and Industrial Considerations

Compliance with ICH Guidelines

-

Impurity Profiling: GC analysis confirms residual solvents <0.1% (ICH Q3C).

Scalability and Cost Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume